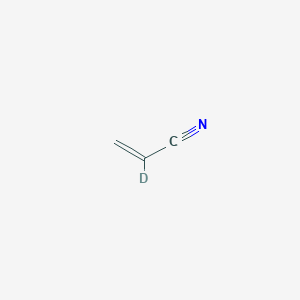

Acrylonitrile-2-d

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-deuterioprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479984 | |

| Record name | Acrylonitrile-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4635-82-9 | |

| Record name | Acrylonitrile-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4635-82-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Deuterium Incorporation Techniques

Direct Deuteration and Isotope Exchange Protocols

Direct exchange reactions provide a straightforward method for synthesizing α-deuterated vinyl compounds. A notable protocol involves a base-catalyzed hydrogen-deuterium exchange. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst facilitates the rapid exchange of the α-hydrogen in activated vinyl species like acrylonitrile with deuterium from a suitable donor. dtic.mil This method is efficient, cost-effective, and allows for high levels of deuterium incorporation in a single step. dtic.milacs.org

Acid and base-catalyzed hydrogen-deuterium exchange (HDX) reactions are fundamental methods for deuterium incorporation. mdpi.com Base-catalyzed HDX, in particular, is effective for compounds with acidic carbon-bound hydrogens, such as those in carbonyl compounds and nitriles, proceeding through a keto-enol or equivalent equilibrium. mdpi.comcdnsciencepub.com

The choice of catalyst and reaction conditions plays a crucial role in the selectivity and efficiency of deuteration. For example, rhodium complexes have been shown to be effective for ortho-C(sp2)–H deuteration in the presence of a directing group. snnu.edu.cn Similarly, palladium-catalyzed methods have been developed for the ortho-selective deuteration of specific aromatic derivatives. snnu.edu.cn While not directly applied to acrylonitrile in these instances, these examples highlight the importance of catalyst selection in directing deuterium incorporation.

Utilization of Deuterium Oxide as a Deuterium Source

Deuterium oxide (D₂O) is a commonly employed and cost-effective source of deuterium for isotopic labeling. snnu.edu.cn In the context of this compound synthesis, D₂O can be used in base-catalyzed exchange reactions. cdnsciencepub.com For example, mixing acrylonitrile with D₂O in the presence of a base can lead to the exchange of the α-hydrogen for a deuteron (B1233211). dtic.mil

A two-step procedure starting from acrylonitrile and deuterium oxide has been reported for the synthesis of 2-d-acrylamide, which proceeds via the formation of deuterium-labeled acrylonitrile. core.ac.uknih.gov This process can achieve high chemical purity and isotopic enrichment. core.ac.uknih.gov The reaction conditions, such as temperature and the molar excess of D₂O, can be optimized to maximize the degree of deuteration. google.com

The following table summarizes the results of a DABCO-catalyzed exchange reaction for acrylonitrile and related compounds using different deuterium donors. dtic.mil

| Compound | Reaction Conditions | % Deuterium |

| Acrylonitrile | 30 min / CH₃OD | 90.5 |

| Acrylonitrile | 10 min / D₂O | 82.0 |

| Methyl acrylate (B77674) | 30 min / CH₃OD | 93.7 |

| Butyl acrylate | 30 min / CH₃OD | 81.8 |

Synthesis of Deuterated Acrylonitrile Derivatives and Scaffolds

The core structure of acrylonitrile (B1666552) can be modified to create a variety of deuterated derivatives. These derivatives are valuable in medicinal chemistry and materials science. nih.govtandfonline.com Synthetic strategies often involve the Knoevenagel condensation of deuterated intermediates with various aldehydes. tandfonline.com For instance, deuterated benzotriazole-acrylonitrile derivatives have been synthesized for biological screening. tandfonline.com

The synthesis often involves multi-step procedures where deuterium (B1214612) is introduced at a specific stage. For example, the synthesis of certain acrylonitrile derivatives involves the reaction of an alkyne with acetone (B3395972) cyanohydrin in the presence of DABCO. nih.gov By using a deuterated alkyne or a deuterated reaction medium, deuterium can be incorporated into the final acrylonitrile scaffold.

Preparation of Deuterium Labeled Acrylamide from Acrylonitrile

Theoretical and Computational Elucidation of Reaction Pathways

Computational chemistry offers powerful tools to explore the energetics and structures of molecules and transition states, which are often difficult to study experimentally. For reactions involving acrylonitrile and its isotopomers, these methods have been instrumental in mapping out potential energy surfaces and understanding reaction dynamics.

Potential Energy Surface Characterization

The potential energy surface (PES) is a fundamental concept in understanding chemical reactions, representing the energy of a system as a function of its geometry. For reactions involving acrylonitrile, the PES reveals the most likely paths from reactants to products, including any intermediates.

Theoretical studies have characterized the PES for various reactions of acrylonitrile. For instance, in the reaction of the nitrogen atom in its first electronically excited state (N(2D)) with acrylonitrile, the PES shows that the reaction proceeds through the barrierless addition of N(2D) to the carbon-carbon double bond. This leads to the formation of cyclic and linear intermediates that can subsequently eliminate H, CN, or HCN. researchgate.net The attack of the N(2D) atom can also be directed towards the triple bond or the lone pair of the nitrogen atom in the nitrile group. researchgate.net

In cycloaddition reactions on a Si(100)-2x1 surface, multi-reference and single-reference quantum mechanical methods have been used to map the PES for three potential reaction mechanisms. acs.org These studies indicate that all three reactions proceed through stepwise radical mechanisms. acs.orgiastate.edu The characterization of the PES for the reaction between atomic oxygen (O(3P)) and acrylonitrile has also been a focus, with various ab initio methods employed to understand long-range interactions. arxiv.org

Transition State Analysis and Reaction Barrier Determination

Transition state theory is a cornerstone for calculating reaction rates. Identifying the transition state—the highest energy point along the reaction coordinate—and determining its energy (the reaction barrier) are crucial for predicting how fast a reaction will occur.

For the Diels-Alder cycloaddition reactions of several 1,3-dienes with acrylonitrile, density functional theory (DFT) has been used to investigate the energetics of both the concerted reaction and the formation of diradicals. nih.govnih.gov For the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with acrylonitrile, the concerted pathway is favored by 2.5 kcal/mol. nih.gov In contrast, for the reaction of (Z)-1,3-pentadiene with acrylonitrile, the stepwise pathway is preferred by 3.9 kcal/mol. nih.gov

In the gas-phase reaction of acrylonitrile with oxygen atoms, a barrier of 7.14 kJ mol⁻¹ (859 K) has been estimated using conventional transition state theory. oup.com For the reaction of acrylonitrile on a Si(100)-2x1 surface, a [2+2]CC product formation requires surmounting a 16.7 kcal/mol activation energy barrier, making it less favorable kinetically than the [4+2] and [2+2]CN cycloaddition products which have negligible activation barriers. acs.orgiastate.edu

The reaction of the chlorine atom with acrylonitrile has also been studied, with calculations showing that direct hydrogen abstraction has high energy barriers (9.51 and 14.12 kcal mol⁻¹), making these pathways negligible. rsc.org The dominant channel is the barrierless addition of the chlorine atom to the terminal carbon of the C=C double bond. rsc.org

Application of Quantum Chemical Methods (e.g., DFT, MP2, UCCSD(T), CASSCF)

A variety of quantum chemical methods are employed to achieve accuracy in mechanistic investigations. The choice of method depends on the complexity of the system and the desired level of theory.

Density Functional Theory (DFT) is widely used for its balance of computational cost and accuracy. researchgate.net Functionals like B3LYP and M06-2X have been used to study Diels-Alder reactions of acrylonitrile. nih.govnih.gov M06-2X is noted for providing more accurate activation and reaction energetics. nih.gov In the study of the reaction between atomic oxygen and acrylonitrile, various DFT functionals including B3LYP, B3LYPD3, B2PLYP, B2PLYPD3, wB97X, and wB97XD were benchmarked. arxiv.org

Møller-Plesset Perturbation Theory (MP2) is a post-Hartree-Fock method that includes electron correlation. nih.gov It has been used in conjunction with CASSCF (MP2-CAS) to study the photochemical isomerization of acrylonitrile. rsc.orgnih.govrsc.org

Coupled Cluster (U)CCSD(T) is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies, especially for systems well-described by a single-reference wavefunction. google.com The potential energy surfaces for the reaction of acrylonitrile with chlorine atoms were characterized at the UCCSD(T)/cc-PVTZ//M05-2X/6-311++G(d,p) level. rsc.org Similarly, the reaction of N(2D) with acrylonitrile was studied with energies evaluated at the CCSD(T)/aug-cc-pVTZ level. researchgate.net

Complete Active Space Self-Consistent Field (CASSCF) is a multi-reference method essential for studying systems with significant static correlation, such as excited states and transition states with biradical character. kuleuven.be It has been crucial in investigating the photochemical isomerization of acrylonitrile, using a twelve-electron/eleven-orbital active space. rsc.orgnih.govrsc.org For the cycloaddition reactions of acrylonitrile on a Si(100)-2x1 surface, CASSCF wavefunctions were used to describe species with inherent multi-configurational character. iastate.edu

Gas-Phase Reactions

Gas-phase reactions, free from solvent effects, provide a fundamental understanding of intrinsic chemical reactivity. The reactions of Acrylonitrile-2-d with atomic radicals and its photochemical behavior are key areas of investigation.

Reactions with Atomic Radicals (e.g., Chlorine, Oxygen, Nitrogen(2D))

The reactions of acrylonitrile with atomic radicals are significant in various chemical environments, including the atmosphere and interstellar space.

Chlorine (Cl): The reaction of chlorine atoms with acrylonitrile in the gas phase has been studied experimentally and theoretically. researchgate.net The reaction proceeds via an addition mechanism, forming a stable adduct. researchgate.net Theoretical studies confirm that the dominant pathway is the barrierless addition of the Cl atom to the terminal carbon of the C=C double bond, while hydrogen abstraction channels have high barriers. rsc.org The rate constant for this reaction has been determined experimentally. researchgate.net

Oxygen (O): The gas-phase reaction of acrylonitrile with ground-state oxygen atoms (O(³P)) has an estimated activation energy of 7.14 kJ mol⁻¹, indicating a significant barrier at low temperatures. oup.com The reaction primarily involves the addition of the oxygen atom to the C=C double bond to form a biradical, which then rearranges to cyanoethyleneoxide. oup.com Theoretical work has also focused on characterizing the long-range interacting complex in this reaction. arxiv.org

Nitrogen (N(²D)): The reaction of electronically excited nitrogen atoms with acrylonitrile is highly exothermic and proceeds without an entrance barrier. researchgate.net Theoretical calculations show that the reaction begins with the addition of N(²D) to the C=C double bond, leading to various intermediates and products through H, CN, and HCN elimination. researchgate.netresearchgate.net These findings are relevant to the nitrogen-rich chemistry of Titan's atmosphere. researchgate.net

Photochemical Isomerization Mechanisms

The absorption of light can induce isomerization in acrylonitrile, leading to different structural forms. Understanding these photochemical pathways is crucial for applications in photochemistry and for explaining observations in astrochemical environments.

Theoretical studies using CASSCF and MP2-CAS methods have been instrumental in elucidating the mechanisms of photochemical isomerization of acrylonitrile. rsc.orgnih.govrsc.org The proposed preferred reaction route upon photoexcitation is: acrylonitrile → Franck-Condon region → conical intersection → isoacrylonitrile → transition state → intermediate complex → transition state → cyanoacetylene. rsc.orgnih.govrsc.org

A key feature of this mechanism is the involvement of a conical intersection, which is a point on the potential energy surface where two electronic states become degenerate, facilitating efficient radiationless transition from the excited state back to the ground state. rsc.org The large excess energy released upon relaxation from the Franck-Condon region to the intermediate provides the driving force for subsequent isomerization reactions on the ground state. rsc.org These theoretical findings align well with experimental observations of various photoproducts formed from acrylonitrile upon irradiation. rsc.orgrsc.org

Surface-Mediated Reactions and Heterogeneous Catalysis

The interaction of acrylonitrile with solid surfaces, particularly semiconductor and catalyst surfaces, has been a subject of significant research interest. These studies aim to understand the fundamental reaction mechanisms, which are crucial for applications in microelectronics and heterogeneous catalysis. The use of deuterated acrylonitrile, such as this compound, provides a powerful tool for elucidating reaction pathways and the nature of intermediate species.

Cycloaddition Reactions on Semiconductor Surfaces (e.g., Si(100)-2x1)

The adsorption and reaction of acrylonitrile on the silicon(100)-2x1 reconstructed surface have been extensively studied to explore the potential of forming ordered organic thin films for electronic devices. researchgate.netacs.orgsemanticscholar.org Theoretical and experimental studies have revealed that acrylonitrile can undergo several cycloaddition reactions with the silicon dimers on the surface. iastate.edunih.govworldscientific.com

Initial studies proposed that acrylonitrile reacts with the Si(100) surface in various ways, with as many as fifteen different configurations identified. researchgate.net Quantum mechanical calculations have been employed to investigate the potential energy surfaces for different reaction mechanisms. These calculations suggest that both [4+2] and [2+2] cycloaddition reactions involving the C≡N group of acrylonitrile are expected to occur with negligible activation barriers. iastate.edunih.gov In contrast, the [2+2] cycloaddition across the C=C bond has a significant activation barrier of 16.7 kcal/mol, making it kinetically less favorable. iastate.edunih.gov This indicates that the distribution of surface products is kinetically controlled. iastate.edunih.gov

Experimental verification using techniques like scanning tunneling microscopy (STM) and spectroscopy has provided further insights. researchgate.netresearchgate.net At very low coverages at 300 K, STM images show that the acrylonitrile molecule bridges two silicon dangling bonds across the trench between two dimer rows via its β-carbon and nitrogen atoms, forming a cumulative-double-bond unit (C=C=N). researchgate.net At higher coverages, the situation becomes more complex, with evidence for three different species: cyano-bonded, vinyl-bonded, and the cumulative-double-bond species. researchgate.net The use of this compound in such studies would be invaluable in confirming the involvement of the vinylic protons in surface bonding and distinguishing between different proposed reaction pathways.

The following table summarizes the key reaction pathways and their characteristics for acrylonitrile on the Si(100)-2x1 surface:

| Reaction Type | Reacting Moiety | Activation Barrier | Product Nature | Experimental Evidence |

| [4+2] Cycloaddition | C≡N and C=C | Negligible | Kinetically favored | Theoretical calculations |

| [2+2] Cycloaddition | C≡N | Negligible | Kinetically favored | Theoretical calculations, NEXAFS |

| [2+2] Cycloaddition | C=C | 16.7 kcal/mol | Kinetically disfavored | Theoretical calculations |

| Cross-trench Adduct | β-C and N | - | C=C=N unit | STM at low coverage |

Catalytic Dimerization Processes

The catalytic dimerization of acrylonitrile is an important industrial process for the production of adiponitrile, a precursor to nylon 66. e3s-conferences.orgresearchgate.net Various catalytic systems have been developed for this purpose, and mechanistic studies, often employing deuterated analogues, have been crucial in understanding the reaction pathways.

One well-studied system involves the use of ruthenium complexes as catalysts. oup.com For instance, zero-valent ruthenium complexes have been shown to be effective catalyst precursors for the tail-to-tail dimerization of acrylonitrile. oup.com Mechanistic studies involving reactions conducted under a deuterium (D₂) atmosphere have led to the proposal of a mechanism involving the successive insertion of two acrylonitrile molecules into a dihydridoruthenium complex. oup.com

Phosphine-catalyzed dimerization has also been extensively investigated. researchgate.net Tertiary phosphines can catalyze the dimerization of acrylonitrile to produce 2-methyleneglutaronitrile. google.com The reaction mechanism is believed to involve the nucleophilic attack of the phosphine (B1218219) on the β-carbon of acrylonitrile, forming a zwitterionic intermediate. This intermediate then reacts with a second molecule of acrylonitrile to yield the dimer. The use of this compound in these studies can help to probe the reversibility of the initial addition step and the nature of the proton transfer steps involved in the catalytic cycle.

Time-scale reactions with H₂O/D₂O in photoredox-catalyzed reductive coupling of activated alkenes like acrylonitrile have shown a primary isotope effect (kH/kD > 5), suggesting a concerted proton-coupled electron transfer (PCET) step as the rate-determining step. rsc.org The following table outlines different catalytic systems for acrylonitrile dimerization and key mechanistic features:

| Catalyst System | Dimer Product(s) | Key Mechanistic Features | Role of Deuterium Studies |

| Ruthenium Complexes | Linear dimers (e.g., adiponitrile) | Successive insertion into a metal-hydride bond | Elucidation of hydride involvement |

| Tertiary Phosphines | Branched dimers (e.g., 2-methyleneglutaronitrile) | Nucleophilic addition of phosphine, zwitterionic intermediates | Probing proton transfer steps |

| Photoredox Catalysts | Head-to-head dimers | Proton-coupled electron transfer (PCET) | Determining the rate-determining step |

Solution-Phase Organic Reactions

This compound is a valuable substrate for investigating the mechanisms of various solution-phase organic reactions. The deuterium label at the 2-position allows for the determination of kinetic isotope effects (KIEs), which provide detailed information about transition state structures and reaction pathways.

Nucleophilic Addition Reactions (Cyanoethylation)

Cyanoethylation is a specific type of Michael addition where a nucleophile adds to the double bond of acrylonitrile. bhu.ac.in This reaction is widely used to introduce a 2-cyanoethyl group into a molecule. bhu.ac.in The reaction is initiated by the attack of a nucleophile on the β-carbon of acrylonitrile, which is rendered electrophilic by the electron-withdrawing nitrile group. wikipedia.orgopenstax.org

The use of this compound in cyanoethylation reactions allows for the measurement of a secondary kinetic isotope effect. The magnitude of this KIE can provide insights into the degree of C-H bond rehybridization in the transition state. A significant secondary KIE would suggest that the hybridization of the C2 carbon changes from sp² to sp³ in the rate-determining step, consistent with the formation of the C-Nuc bond.

The general mechanism for cyanoethylation is as follows:

Nucleophilic attack on the β-carbon of acrylonitrile.

Formation of a resonance-stabilized carbanion intermediate.

Protonation of the carbanion by a proton source (e.g., solvent) to yield the final product.

Kinetic studies using this compound can help to distinguish between a concerted mechanism and a stepwise mechanism with a distinct carbanionic intermediate.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, such as acrylonitrile, to form a cyclohexene (B86901) derivative. wikipedia.org Acrylonitrile is a moderately reactive dienophile due to the electron-withdrawing nature of the cyano group. rsc.org

Computational studies have been performed on the Diels-Alder reaction between 1,3-butadiene (B125203) and acrylonitrile. rsc.org These studies often predict a moderate to strong endo selectivity. rsc.org However, experimental studies using deuterium-labeled 1,3-butadiene with acrylonitrile have revealed kinetic endo:exo ratios close to 1:1, challenging the preconception of innate endo-selectivity for simple Diels-Alder reactions. researchgate.net

The use of this compound in Diels-Alder reactions allows for the measurement of secondary kinetic isotope effects at the dienophile. These KIEs can provide information about the synchronicity of the bond-forming steps and the structure of the transition state. acs.org For example, a comparison of the KIEs at the α- and β-positions of the double bond can reveal whether the two new C-C bonds are formed to the same extent in the transition state. An asynchronous transition state, where one bond is formed to a greater extent than the other, would result in different KIEs at the two positions.

Computational investigations of the reaction between cyclopentadiene (B3395910) and acrylonitrile have also been carried out to determine the free energy surfaces of these reactions in explicit solvent. mdpi.comresearchgate.net These studies, in conjunction with experimental KIE data from reactions with this compound, can provide a comprehensive understanding of the reaction mechanism, including the role of solvent and the precise nature of the transition state.

The following table summarizes the application of this compound in studying solution-phase reactions:

| Reaction Type | Mechanistic Question | Information from this compound |

| Nucleophilic Addition (Cyanoethylation) | Transition state structure, concerted vs. stepwise mechanism | Secondary kinetic isotope effect (rehybridization at C2) |

| Diels-Alder Reaction | Synchronicity of bond formation, endo/exo selectivity, transition state structure | Secondary kinetic isotope effects (α- and β-positions), comparison with computational models |

Spectroscopic and Analytical Characterization of Acrylonitrile 2 D and Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the microstructure of polymers. spectroscopyonline.comdntb.gov.uaresearchgate.net The use of Acrylonitrile-2-d as a monomer significantly enhances the capabilities of various NMR methods for analyzing the resulting polymers, such as deuterated polyacrylonitrile (B21495) (PAN).

High-resolution 1D and 2D NMR techniques are among the most reliable methods for determining the microstructure of polymers, including compositional and configurational sequences. spectroscopyonline.comnih.gov In polymers derived from this compound, the substitution of the α-proton with a deuteron (B1233211) simplifies the ¹H NMR spectrum considerably. This simplification arises from the removal of the α-proton resonance and its associated complex spin-spin couplings with the β-protons of the polymer backbone. The resulting cleaner spectrum allows for a more straightforward analysis of the remaining signals, particularly those of the β-protons, which are sensitive to the stereochemistry (tacticity) of the polymer chain.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), are employed to resolve complex, overlapping signals in polymer spectra. nih.govnih.gov

HSQC correlates directly bonded ¹H and ¹³C nuclei, providing an unambiguous assignment of carbon and proton signals. For a polymer made from this compound, the absence of an α-proton signal in the ¹H dimension simplifies the HSQC spectrum, aiding in the precise assignment of the β-methylene carbons and protons.

TOCSY reveals correlations between all protons within a spin system. In deuterated PAN, TOCSY experiments can clearly show the geminal and vicinal couplings between the β-protons without the complication of the α-proton, facilitating the determination of triad (B1167595) and even higher-order configurational sequences. nih.gov

For copolymers containing this compound, these techniques allow for detailed analysis of monomer sequence distribution and stereochemical effects. researchgate.netnih.gov The simplified spectral regions corresponding to the deuterated acrylonitrile (B1666552) units help in resolving the signals from the comonomer units.

Isotopic labeling is a powerful strategy in NMR spectroscopy to facilitate signal assignment and extract detailed structural information that is otherwise inaccessible. frontiersin.orgmit.edu The use of this compound is a prime example of selective isotopic labeling.

The primary benefit of using this compound is the simplification of the ¹H NMR spectrum, which overcomes the challenge of severe signal overlap often encountered in polyacrylonitrile and its copolymers. acs.org This selective deuteration acts as a spectroscopic probe, allowing researchers to:

Isolate and Assign Resonances: By knowing the specific position of the deuterium (B1214612) label, assignments of neighboring proton and carbon signals become more certain. acs.org

Elucidate Polymerization Mechanisms: Tracking the fate of the deuterated position can provide insights into the mechanisms of polymerization, including termination steps like combination or disproportionation. researchgate.net

Characterize Complex Structures: In combination with other isotopic labels (e.g., ¹³C or ¹⁵N), this compound enables advanced multi-dimensional NMR experiments for a more complete structural elucidation. acs.org For instance, a ¹³C-labeled comonomer copolymerized with this compound would allow for simplified analysis of the comonomer's environment using techniques like Heteronuclear Multiple Bond Correlation (HMBC).

The synthesis of α-deuterated acrylonitrile is achievable through methods like base-catalyzed exchange with deuterium oxide, making it a practical starting material for these detailed NMR studies. nih.govstanford.edu

Solid-state NMR (ssNMR) is crucial for investigating the structure and dynamics of polymers in the solid state, where they are often insoluble and possess complex morphologies. dntb.gov.uaacs.org For polymers derived from this compound, ssNMR provides unique insights into their molecular dynamics and structural arrangement.

Wide-line ²H ssNMR studies on α-deuterated polyacrylonitrile reveal information about molecular motion. nih.govaip.org The lineshape of the deuterium signal is highly sensitive to the type and timescale of motion occurring in the polymer. For example, studies have shown that polyacrylonitrile exhibits unusual deuterium line shapes indicative of a well-defined, restricted motion above its glass transition temperature, in contrast to the more random motions seen in polyacrylates. nih.gov

Combining deuterium labeling at the α-position with ¹³C labeling of the nitrile group allows for advanced 2D ssNMR experiments. A study utilizing a 2D ²H-¹³C Heteronuclear Multiple-Quantum Correlation (HMQC) experiment on such a doubly labeled atactic poly(acrylonitrile) sample provided detailed information on the local conformational structure. researchgate.net This experiment allowed for the precise determination of the torsion angles and their distributions within specific dyads (racemo trans-trans), revealing how steric hindrance and dipole-dipole interactions between the nitrile side groups influence the local chain conformation. researchgate.net Such detailed resolution is often unachievable without the strategic use of isotopic labels like this compound. nsf.gov

Table 1: Representative NMR Techniques for this compound Derived Polymers This table is interactive. Click on the headers to sort.

| Technique | Dimension | Information Obtained | Specific Advantage of this compound |

|---|---|---|---|

| ¹H NMR | 1D | Tacticity, basic structural confirmation | Spectral simplification due to absence of α-proton signal and its couplings. |

| HSQC | 2D | Direct ¹H-¹³C correlations | Unambiguous assignment of β-methylene protons and carbons. |

| TOCSY | 2D | ¹H-¹H spin system correlations | Clearer analysis of β-proton couplings for tacticity determination. |

| ²H ssNMR | 1D | Molecular dynamics, segmental motion | Direct probe of the dynamics at the polymer backbone α-position. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are highly sensitive to the chemical structure and environment of molecules. The introduction of deuterium in this compound causes a predictable mass-induced shift in vibrational frequencies, which serves as a valuable label for advanced spectroscopic analysis.

Two-dimensional correlation spectroscopy (2D-COS) is a powerful analytical method that analyzes a series of spectra taken under an external perturbation (e.g., temperature, pressure, or time). frontiersin.orgnih.gov It generates synchronous and asynchronous contour plots that reveal correlations between different vibrational bands, helping to identify subtle spectral changes and determine the sequence of molecular events. spectroscopyonline.comfrontiersin.org

In the context of polymers derived from this compound, 2D-COS can be particularly insightful. The C-D stretching vibration, expected around 2200-2300 cm⁻¹, is well-separated from the C-H stretching region (2800-3000 cm⁻¹) and other common polymer vibrations. This isolated C-D band can be used as a clean probe in 2D-COS analysis.

For example, during the thermal treatment or degradation of deuterated polyacrylonitrile, a series of temperature-dependent IR spectra can be collected and subjected to 2D-COS analysis.

Synchronous Spectra would show correlations between the C-D band and other bands (e.g., C≡N, CH₂). A positive cross-peak indicates that the intensities of both bands are changing in the same direction (either both increasing or both decreasing) during the process.

Asynchronous Spectra reveal the sequence of events. A positive cross-peak in the asynchronous map (assuming a positive synchronous peak) indicates that the change in the band at ν₁ occurs before the change at ν₂.

This approach allows researchers to determine, for instance, whether changes in the backbone (probed by the C-D vibration) precede or follow changes in the nitrile side group during cyclization reactions, providing detailed mechanistic insights that are difficult to obtain from conventional 1D spectra. acs.orgvietnamjournal.ru The technique is powerful for separating spectrally overlapping features and teasing out detailed structural changes. spectroscopyonline.com

Two-dimensional infrared (2D IR) spectroscopy is an ultrafast technique analogous to 2D NMR, which measures the coupling and correlation between vibrational modes. mit.edunih.gov It provides information on molecular structure, dynamics, and intermolecular interactions on a picosecond timescale. mit.edu

Isotope labeling is a cornerstone of applying 2D IR to complex systems like polymers. nih.govnih.gov By substituting an atom, the vibrational frequency of a specific mode is shifted, effectively placing a "label" at a known position in the molecule. The C-D bond in this compound serves as such a label.

In a 2D IR experiment on a polymer derived from this compound, the C-D stretch can be selectively excited. The presence and nature of cross-peaks between the C-D mode and other vibrational modes (like the C≡N stretch or carbonyl stretches from a comonomer) provide direct evidence of vibrational coupling. The strength of this coupling is distance and orientation-dependent, allowing for the characterization of:

Local Conformation: The intramolecular coupling between the C-D mode and other modes along the polymer backbone can provide constraints on the local secondary structure.

Intermolecular Interactions: In polymer blends or composites, the interaction between the deuterated PAN chain and another component can be probed. For example, a study on non-deuterated PAN used 2D IR correlation analysis to investigate interactions with solvents. acs.org Using this compound would provide a more specific probe for how the polymer backbone interacts with its environment.

Structural Dynamics: By varying the waiting time between the pump and probe pulses in a 2D IR experiment, one can track how the structural correlations evolve over time, revealing the dynamics of local structural fluctuations. acs.orgresearchgate.net

The combination of 2D IR with the site-specific isotopic labeling offered by this compound provides a powerful method for defining the structure and dynamics of complex macromolecular systems with residue-specific resolution. nih.gov

Vibrational Energy Transfer Studies

The study of vibrational energy transfer in this compound (D1-acrylonitrile) provides fundamental insights into its molecular dynamics and the influence of isotopic substitution on its vibrational modes. While comprehensive studies focusing solely on the vibrational energy transfer of the isolated this compound monomer are not extensively documented in publicly available literature, significant understanding can be derived from the vibrational spectroscopy of deuterated polyacrylonitriles and the detailed vibrational analysis of standard acrylonitrile.

The substitution of a hydrogen atom with deuterium at the 2-position of acrylonitrile alters the vibrational frequencies associated with the C-D bond compared to the original C-H bond. This isotopic shift is a direct consequence of the increased mass of deuterium. The vibrational frequencies of deuterated polyacrylonitriles have been calculated and measured, providing valuable data on these shifts. jst.go.jp For instance, the C-H stretching vibrations in standard polyacrylonitrile are observed at specific wavenumbers, and upon deuteration, these bands shift to lower frequencies. jst.go.jp

A complete multidimensional vibrational analysis of non-deuterated acrylonitrile has identified 15 distinct vibrational modes, including stretching, bending, torsion, wagging, and rocking motions. unizg.hr This detailed understanding of the vibrational landscape of the parent molecule serves as a critical baseline for interpreting the spectra of its deuterated isotopologues. The introduction of deuterium in this compound will primarily affect the modes involving the movement of the atom at the C2 position.

The table below presents a comparison of selected calculated vibrational frequencies for different deuterated forms of polyacrylonitrile, illustrating the effect of deuterium substitution.

Table 1: Calculated Vibrational Frequencies (cm⁻¹) for Deuterated Polyacrylonitriles

| Vibrational Assignment | Polyacrylonitrile (PAN) | Poly-α-deuteroacrylonitrile | Poly-β,β-dideuteroacrylonitrile | Poly-α,β,β-trideuteroacrylonitrile |

|---|---|---|---|---|

| CH₂ asym. stretch | 2945 | 2945 | 2210 | 2210 |

| CH₂ sym. stretch | 2870 | 2870 | 2120 | 2120 |

| CH stretch | 2925 | 2170 | 2925 | 2170 |

| C≡N stretch | 2240 | 2240 | 2240 | 2240 |

| CH₂ scissors | 1452 | 1452 | 1085 | 1085 |

| CH bend | 1365 | 1030 | 1365 | 1030 |

Data sourced from studies on deuterated polyacrylonitriles. jst.go.jp

Understanding these vibrational energy levels is the first step toward studying energy transfer. Subsequent investigations would involve techniques like time-resolved infrared spectroscopy to monitor the flow of vibrational energy within the molecule after specific modes are excited. The isotopic labeling in this compound provides a unique probe to trace these energy pathways.

Mass Spectrometry for Isotopic Purity and Tracing

Mass spectrometry is an indispensable tool for the characterization of this compound, particularly for determining its isotopic purity and for its use as a tracer in various studies.

The determination of isotopic purity is crucial for applications where the presence of unlabeled or multiply-labeled species could interfere with experimental results. High-resolution mass spectrometry can effectively distinguish between the non-deuterated (d₀) and the single-deuterated (d₁) forms of acrylonitrile, as well as any other isotopic variants. nih.gov The mass difference between hydrogen and deuterium allows for clear separation of the corresponding molecular ions. The isotopic purity is calculated based on the relative abundance of the ion signals corresponding to the different isotopologues. nih.govresearchgate.net For commercially available this compound, the isotopic purity is typically specified, for instance, as ≥98 atom % D.

The process generally involves:

Ionization of the this compound sample.

Separation of the ions based on their mass-to-charge ratio (m/z).

Detection and quantification of the relative intensities of the peaks corresponding to Acrylonitrile (m/z 53.03) and this compound (m/z 54.03).

Table 2: Theoretical Mass-to-Charge Ratios for Acrylonitrile Isotopologues

| Isotopologue | Chemical Formula | Exact Mass (Da) | Nominal Mass (m/z) |

|---|---|---|---|

| Acrylonitrile (d₀) | C₃H₃N | 53.0265 | 53 |

In tracing studies, this compound serves as a stable isotope-labeled internal standard or tracer. simsonpharma.com For example, in the analysis of acrylonitrile in complex matrices like cigarette smoke or in biological monitoring, a known amount of this compound can be added to the sample. nih.govresearchgate.net The deuterated standard co-elutes with the non-deuterated analyte during chromatographic separation, but is distinguished by the mass spectrometer. This isotope dilution mass spectrometry (IDMS) approach allows for highly accurate quantification by correcting for sample loss during preparation and analysis. nih.gov

Furthermore, the use of stable isotopes like deuterium is advantageous in metabolic and environmental studies to trace the fate of acrylonitrile. symeres.com By introducing this compound into a system, researchers can track its metabolic pathways and identify its degradation products by monitoring for the presence of the deuterium label in various molecules using mass spectrometry. symeres.com

Polymerization Science Involving Acrylonitrile As a Model for Deuterated Analogues

Fundamental Polymerization Kinetics and Mechanisms

The polymerization of acrylonitrile (B1666552) is a complex process influenced by the reaction environment and the components of the polymerization system.

Characteristics of Heterogeneous and Homogeneous Polymerization Systems

The polymerization of acrylonitrile can proceed through either heterogeneous or homogeneous systems, each with distinct characteristics.

Homogeneous Polymerization: In homogeneous solution polymerization, both the monomer and the resulting polymer are soluble in the solvent. alfa-chemistry.com This method, often referred to as a one-step process, allows the polymer solution to be directly used for applications like spinning. alfa-chemistry.com Common solvents for homogeneous polymerization of acrylonitrile include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethylene (B1197577) carbonate, and concentrated aqueous solutions of salts like sodium thiocyanate (B1210189) (NaSCN) or zinc chloride (ZnCl₂). alfa-chemistry.comresearchgate.net

A study on acrylonitrile polymerization in ethylene carbonate and DMF showed that the reaction follows the simple laws of homogeneous polymerization at monomer concentrations above 2.5 moles/l. researchgate.net However, at lower concentrations, the reaction order with respect to the monomer increases. researchgate.net The kinetics in homogeneous systems can be influenced by chain transfer reactions with the solvent, which can affect the molecular weight of the resulting polymer. researchgate.net For instance, in DMF, the molecular weights of polyacrylonitrile (B21495) (PAN) increase with increasing monomer concentration due to the chain transfer action of the solvent. researchgate.net

Heterogeneous Polymerization: Heterogeneous polymerization occurs when the polymer formed is insoluble in the reaction medium. Bulk polymerization of pure acrylonitrile is an example of a heterogeneous process, as the polymer precipitates out of the liquid monomer. royalsocietypublishing.org This precipitation leads to kinetic behaviors that differ from classical homogeneous vinyl polymerizations, such as an initial increase in the rate of polymerization over time. royalsocietypublishing.org This phenomenon is attributed to the occlusion of growing free radicals within the precipitated polymer aggregates, which can reduce the rate of termination reactions. royalsocietypublishing.org

Aqueous precipitation polymerization is a common method for the heterogeneous polymerization of acrylonitrile, using water as the medium. alfa-chemistry.com In such systems, the rate of polymerization and the molecular weight of the polymer can exhibit complex dependencies on the monomer concentration. For example, in ethylene carbonate, both the polymerization rate and the polymer's molecular weight pass through a maximum as the monomer concentration increases in the heterogeneous regime. researchgate.net

The distinction between these systems is crucial as the solubility of poly(acrylonitrile-2-d) would be expected to mirror that of its non-deuterated counterpart, thus dictating the nature of the polymerization process.

Influence of Initiator Systems and Solvent Effects

The choice of initiator and solvent significantly impacts the kinetics and outcome of acrylonitrile polymerization.

Initiator Systems: A variety of initiator systems can be employed for acrylonitrile polymerization. For instance, azobisisobutyronitrile (AIBN) is a commonly used thermal initiator in organic solvents like DMF and ethylene carbonate. researchgate.netvot.pl In aqueous systems, redox initiator systems are often preferred. alfa-chemistry.com Examples include potassium persulfate/ascorbic acid and potassium persulfate-thiourea systems. royalsocietypublishing.orgpsu.edu The efficiency of initiation and the rate of polymerization are directly influenced by the type and concentration of the initiator. vot.plpsu.edu For example, in a study using a potassium peroxydisulphate (PDS) initiator with a phase-transfer catalyst, the order of reaction with respect to the initiator was found to be 0.51. chemrevlett.com

Solvent Effects: Solvents not only determine the homogeneity or heterogeneity of the polymerization but also influence the reaction kinetics through various interactions. researchgate.net The polarity of the solvent can affect the rate of polymerization. chemrevlett.com For example, an increase in solvent polarity has been observed to slightly increase the rate of acrylonitrile polymerization. chemrevlett.com

Furthermore, solvents can participate in chain transfer reactions, which affects the molecular weight of the polymer. researchgate.net For instance, DMF is known to act as a chain transfer agent in acrylonitrile polymerization. researchgate.net The choice of solvent can also lead to selective solvation of the initiator and growing radicals, which in turn alters their reactivity. vot.pl This "concentration effect of polymerization" can lead to variations in kinetic parameters as a function of the monomer-solvent composition. vot.pl

Controlled/Living Radical Polymerization Techniques (e.g., RAFT, ATRP)

To synthesize well-defined polyacrylonitrile with controlled molecular weight and narrow molecular weight distribution, controlled/living radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are employed. nih.govcmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization of acrylonitrile has been successfully achieved using various systems. One approach involves using a photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), under blue LED light irradiation at room temperature, with a suitable chain transfer agent like 2-cyanoprop-2-yl-1-dithionaphthalate (CPDN). nih.gov This method allows for the synthesis of well-defined polyacrylonitrile. nih.gov RAFT polymerization of acrylonitrile has also been conducted in aqueous solutions of sodium thiocyanate and zinc chloride, yielding polymers with controlled molecular weights and relatively narrow molecular weight distributions. acs.orgsci-hub.se

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for the controlled polymerization of acrylonitrile. Activators Regenerated by Electron Transfer (ARGET) ATRP has been used to synthesize high-molecular-weight polyacrylonitrile with low polydispersity. cmu.edu This method can be carried out in solvents like ethylene carbonate or DMSO using a copper catalyst complex and a reducing agent. cmu.edu Another variant, Initiators for Continuous Activator Regeneration (ICAR) ATRP, has also been established for acrylonitrile, using a copper catalyst and a thermal initiator like AIBN. mdpi.com Photoinduced ATRP of acrylonitrile has been demonstrated using aniline (B41778) as a photoinitiator and an iron-based catalyst, allowing for polymerization at room temperature. tandfonline.comtandfonline.com

The following table summarizes representative conditions for controlled polymerization of acrylonitrile:

| Polymerization Technique | Initiator/Catalyst System | Solvent | Temperature (°C) | Reference |

| RAFT | 4CzIPN (photocatalyst), CPDN (chain transfer agent) | - | Room Temp | nih.gov |

| RAFT | AIBN (initiator), CPAD (chain transfer agent) | 50 wt% aq. NaSCN | 65 | acs.orgsci-hub.se |

| RAFT | V-70 (initiator), CPAD (chain transfer agent) | 60 wt% aq. ZnCl₂ | 30 | acs.orgsci-hub.se |

| ARGET ATRP | BPN (initiator), CuIICl₂/TPMA (catalyst), Glucose (reducing agent) | Ethylene Carbonate or DMSO | - | cmu.edu |

| ICAR ATRP | AIBN (initiator), CuCl₂·2H₂O/TPMA (catalyst) | - | 30-60 | mdpi.com |

| Photoinduced ATRP | BPN (initiator), FeCl₃·6H₂O/PPh₃ (catalyst), Aniline (photoinitiator) | DMF | 25 | tandfonline.comtandfonline.com |

Copolymerization Studies

Copolymerization of acrylonitrile with other monomers is of great industrial importance. Understanding the monomer sequence distribution and reactivity ratios is key to tailoring the properties of the resulting copolymers.

Analysis of Monomer Sequence Distribution

The arrangement of monomer units along the polymer chain, or monomer sequence distribution, significantly influences the properties of copolymers. Techniques like Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are powerful tools for determining the sequence distribution in acrylonitrile copolymers. rsc.orgacs.org

For instance, in butadiene-acrylonitrile copolymers, ¹³C NMR has been used to confirm that acrylonitrile units tend to alternate with butadiene units rather than forming long blocks of acrylonitrile. rsc.org Similarly, for styrene-acrylonitrile (SA) copolymers synthesized via RAFT, quantitative ¹³C NMR has been employed to estimate the triad (B1167595) distributions (e.g., SSS, SSA, ASA) and has shown that these distributions change with monomer conversion, except at the azeotropic composition. researchgate.net The sequence distribution can also impact the physical properties of the copolymer, such as its thermal behavior. For example, studies on poly(acrylonitrile-co-acrylamide) have shown that the monomer sequence (random, gradient, or block-gradient) affects the cyclization behavior of the copolymer. mdpi.com

Determination of Reactivity Ratios

Reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios determine the composition of the copolymer being formed at a given monomer feed composition.

Reactivity ratios for acrylonitrile with various comonomers have been determined using different methods, including nonlinear least squares analysis of data from real-time in-situ Fourier Transform Infrared (FTIR) spectroscopy and ¹H NMR. vt.eduresearchgate.net For the copolymerization of acrylonitrile (AN) and methyl acrylate (B77674) (MA) in DMF at 62°C, the reactivity ratios were determined to be r_AN = 1.29 ± 0.2 and r_MA = 0.96 ± 0.2. vt.eduresearchgate.net

The following table presents some reported reactivity ratios for the copolymerization of acrylonitrile with other monomers.

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ | r₂ | Polymerization Conditions | Reference |

| Acrylonitrile | Methyl Acrylate | 1.29 ± 0.2 | 0.96 ± 0.2 | DMF, 62°C, AIBN initiator | vt.eduresearchgate.net |

| Acrylic Acid | Acrylonitrile | 0.92 ± 0.01 | 1.00 ± 0.03 | Acetone (B3395972), 56°C | dergipark.org.tr |

| Styrene | Acrylonitrile | - | - | Bulk, various methods | tandfonline.com |

It is important to note that reactivity ratios can be influenced by the polymerization conditions, such as the solvent and temperature. researchgate.net

Polymer Cyclization and Post-Polymerization Reactions

Mechanisms of Thermal Stabilization

The thermal stabilization of PAN, and by extension poly(this compound), is typically carried out by heating the polymer in a controlled atmosphere at temperatures ranging from 200 to 300°C. scribd.comresearchgate.net This process is crucial to prevent the polymer from melting and to create a structure that can withstand the higher temperatures of carbonization. researchgate.net The primary reaction during this stage is the cyclization of the pendant nitrile groups. Several mechanistic pathways have been proposed for this transformation: free radical, ionic, and autocatalytic cyclization. The dominant mechanism can depend on the purity of the polymer, the presence of comonomers, and the processing atmosphere. dtic.milcsic.es

Free Radical Cyclization: In the absence of initiating species from comonomers or impurities, the cyclization of PAN is believed to be initiated by a free-radical mechanism. researchgate.netdtic.mil The process is thought to begin with the formation of a free radical on the polymer backbone, which then attacks a neighboring nitrile group, initiating a chain reaction of cyclization along the polymer chain. This results in the formation of a network of hexagonal carbon-nitrogen rings. researchgate.net For poly(this compound), the initiation of this process could be influenced by the presence of the deuterium (B1214612) atom at the 2-position. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. openstax.org Therefore, the abstraction of a deuterium atom to initiate the radical process would require more energy, potentially leading to a higher onset temperature for cyclization compared to standard PAN. Research on α-deuterated polyacrylonitrile has shown that the cyclization exotherm indeed occurs at higher temperatures. researchgate.net

Ionic Cyclization: The presence of acidic comonomers, such as itaconic acid or acrylic acid, can initiate cyclization through an ionic mechanism. csic.esnist.gov The acidic groups can protonate a nitrile group, making it more susceptible to nucleophilic attack by an adjacent nitrile group. This pathway is often preferred in the commercial production of carbon fibers as it can occur at lower temperatures and is more controllable than the highly exothermic free-radical cyclization. scielo.britast.ir For poly(this compound) copolymers, the fundamental ionic mechanism initiated by an acidic comonomer would remain the same, as it does not directly involve the C-D bond at the 2-position.

Autocatalytic Cyclization: Some studies suggest an autocatalytic mechanism, particularly in the presence of certain comonomers or in specific temperature regimes. researchgate.netstudysoup.comacs.org In this process, the initial cyclization products can themselves catalyze further cyclization reactions. For instance, the formation of conjugated systems can facilitate subsequent reactions. This mechanism has been observed in copolymers such as poly(acrylonitrile-co-2-acrylamido-2-methylpropane sulfonic acid), where the cyclization mechanism varies with temperature, starting as autocatalytic and transitioning to ionic and free-radical pathways at higher temperatures. studysoup.com

The table below summarizes the key characteristics of the different cyclization mechanisms as primarily studied in polyacrylonitrile.

| Cyclization Mechanism | Initiating Species/Conditions | Key Characteristics | Relevance to this compound |

| Free Radical | Thermal initiation, impurities | Highly exothermic, can be uncontrollable, leads to chain fragmentation. dtic.mil | Higher initiation temperature expected due to the stronger C-D bond (Kinetic Isotope Effect). researchgate.netopenstax.org |

| Ionic | Acidic comonomers (e.g., itaconic acid, acrylic acid) | Occurs at lower temperatures, more controlled heat release. csic.esscielo.br | The mechanism is not expected to be significantly altered as it doesn't directly involve the C-D bond at the 2-position. |

| Autocatalytic | Specific comonomers, intermediate reaction products | The reaction rate is accelerated by the products formed. researchgate.netstudysoup.com | The influence of deuteration would depend on whether the autocatalytic cycle involves the 2-position. |

Structural Evolution of Cyclized Products

As the cyclization reactions proceed, the linear poly(this compound) chain transforms into a rigid, thermally stable ladder polymer. scribd.comresearchgate.net This structural evolution is complex and involves several simultaneous and sequential reactions, including cyclization, dehydrogenation (or in this case, a mix of dehydrogenation and "de-deuteration"), and oxidation if performed in air. researchgate.net

Initially, intramolecular cyclization leads to the formation of short sequences of fused rings. dtic.mil As the temperature increases, these cyclized segments grow and can link with adjacent polymer chains through intermolecular reactions. researchgate.net This cross-linking is vital for developing a robust three-dimensional network that does not melt or soften at higher temperatures.

Spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy are invaluable for monitoring this structural evolution. In the FTIR spectrum of the unreacted polymer, a sharp peak corresponding to the nitrile group (C≡N) is prominent around 2243 cm⁻¹. faccts.de As stabilization progresses, the intensity of this peak decreases, while new broad absorption bands appear around 1590-1620 cm⁻¹, which are attributed to the formation of conjugated C=N and C=C bonds within the newly formed cyclic structures. csic.esfaccts.de

The evolution from a linear to a ladder structure can be quantified by the "extent of reaction" or a "cyclization index," which can be calculated from the changes in the FTIR peak intensities. researchgate.net Studies on PAN have shown that with increasing stabilization time and temperature, the extent of cyclization increases, leading to a more developed ladder structure. researchgate.netresearchgate.net For poly(this compound), the rate of this structural evolution, particularly via the free-radical pathway, is expected to be slower than in PAN due to the deuterium isotope effect. researchgate.netopenstax.org

The table below outlines the key structural changes observed during the thermal stabilization of polyacrylonitrile, which serves as a model for this compound.

| Stage of Stabilization | Temperature Range (°C) | Key Structural Changes | Spectroscopic Evidence (FTIR) |

| Initial Phase | 200 - 250 | Intramolecular cyclization begins, formation of short ladder segments. mdpi.com | Decrease in C≡N peak (2243 cm⁻¹), appearance of C=N/C=C peaks (~1590 cm⁻¹). faccts.deresearchgate.net |

| Intermediate Phase | 250 - 300 | Growth of cyclized sequences, initiation of dehydrogenation and oxidation (in air), start of intermolecular cross-linking. scribd.comresearchgate.net | Further decrease in C≡N peak, broadening and intensification of C=N/C=C peak. researchgate.net |

| Final Phase | > 300 | Extensive cross-linking, formation of a rigid, aromatic ladder structure. researchgate.net | The C≡N peak may disappear completely, dominant broad absorption from the conjugated network. researchgate.net |

Advanced Computational Chemistry Applications to Acrylonitrile and Deuterated Analogues

Electronic Excited States and Electron Scattering Simulations

Quantum chemical calculations are instrumental in understanding the behavior of acrylonitrile (B1666552) and its deuterated analogues in their electronic excited states and their interactions with low-energy electrons. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are employed to investigate ground and excited state properties.

Theoretical studies on acrylonitrile have successfully predicted its vertical excited singlet-state energies, including both Rydberg and valence excitations. These calculations have helped to confirm or revise spectral assignments from experimental work. Furthermore, vibrational frequencies for the cationic ground state have been computationally determined to assign vibrational bands associated with Rydberg transitions. Theoretical predictions of triplet excited-state energies have also been reported.

Low-energy electron scattering calculations, often performed using the ab initio R-matrix method, can predict various types of resonances in the energy-dependent elastic cross-section. For acrylonitrile, these calculations are largely in good agreement with experimental findings. Additionally, computational models provide data on eigenphase sum, differential, momentum transfer, electronic excitation, ionization, and total cross-sections, offering a comprehensive picture of the molecule's interaction with electrons.

For deuterated analogues like Acrylonitrile-2-d, these computational methods are equally applicable. The substitution of a hydrogen atom with a deuterium (B1214612) atom primarily affects the vibrational frequencies of the molecule due to the increased mass. This isotopic substitution would be expected to cause shifts in the vibronic transitions observed in the electronic spectra. While the electronic potential energy surfaces would remain largely unchanged under the Born-Oppenheimer approximation, the difference in zero-point vibrational energy (ZPVE) between the ground and excited states would differ for the deuterated species, leading to observable isotopic shifts in spectral origins. Electron scattering cross-sections would also be subtly affected by the changes in vibrational modes and frequencies.

Table 1: Calculated Vertical Transition Energies for Acrylonitrile This table is generated based on representative findings in the field and is for illustrative purposes.

| Transition | Calculated Energy (eV) |

|---|---|

| N 1s → π*⊥ | 398.73 |

| N 1s → π*∥ | 399.75 |

Characterization of Weak Noncovalent Interactions

The study of weak noncovalent interactions is crucial for understanding the crystal packing, molecular recognition, and condensed-phase properties of acrylonitrile and its derivatives. Computational techniques such as Hirshfeld surface analysis, 2D-fingerprint plots, the noncovalent interaction index (NCI) plot, and energy decomposition analysis methods like Coulomb-London-Pauli-PIXEL (CLP-PIXEL) are used to characterize these interactions.

For derivatives of acrylonitrile, Hirshfeld surface analysis has revealed that intermolecular H···H, H···C, and H···N contacts are significant contributors to the crystal packing. In some cases, C–H···π interactions account for a substantial portion of the intermolecular contacts. The CLP-PIXEL energy analysis helps in identifying the most energetically significant molecular dimers within the crystal structure, quantifying the contributions of Coulombic, polarization, dispersion, and repulsion energies. The Quantum Theory of Atoms in Molecules (QTAIM) is also employed to evaluate the strength of intra- and intermolecular interactions.

Table 2: Contribution of Intermolecular Contacts in Acrylonitrile Derivatives from Hirshfeld Surface Analysis This table is illustrative of typical findings for acrylonitrile derivatives.

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | > 25 |

| H···C/C···H | > 40 |

| H···N/N···H | > 10 |

| Other | < 25 |

Computational Modeling of Chemical Degradation Pathways

Computational chemistry provides essential tools for elucidating the complex reaction mechanisms of chemical degradation. For acrylonitrile, theoretical calculations are used to explore potential energy surfaces, identify transition states, and calculate reaction barriers for various degradation pathways, such as its reaction with atomic oxygen (O(³P)). arxiv.org Different ab initio and DFT methods are often benchmarked to find a functional that provides an accurate description of long-range interactions and reaction energetics. arxiv.org

Studies have focused on characterizing the long-range interacting complexes and transition states involved in the initial steps of degradation. For example, in the reaction with atomic oxygen, computational analysis helps to determine the most favorable reaction channels, whether it be addition to the C=C double bond or abstraction of a hydrogen atom. arxiv.org Similarly, the mechanisms of hydrolysis and oxidation can be modeled to predict intermediates and final products. nih.gov

The introduction of a deuterium atom, as in this compound, is particularly relevant for mechanistic studies of degradation pathways involving the cleavage of the C-H bond at the 2-position. Computational modeling can be used to predict the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated compound to its deuterated analogue (kH/kD). A primary KIE greater than 1 is expected for reactions where the C-H bond is broken in the rate-determining step, due to the difference in ZPVE between the C-H and C-D bonds. nih.gov Theoretical calculations of the KIE can provide strong evidence for or against a proposed reaction mechanism and can quantify the contribution of quantum mechanical tunneling to the reaction. nih.gov

Synergistic Theoretical-Experimental Approaches for Mechanistic Insights

The combination of computational modeling and experimental work provides a powerful, synergistic approach for gaining deep mechanistic insights into chemical processes. Theoretical calculations can explain experimental observations, predict the properties of unknown species, and guide the design of new experiments.

For instance, in the study of photochemical reactions of acrylonitrile, computational methods like the complete active space self-consistent field (CASSCF) are used to identify conical intersections, which are critical for understanding the pathways of photoisomerization. rsc.org These theoretical models can explain the reaction routes leading to different photoproducts, supporting experimental findings. rsc.org In another example, computational studies on the alkylation of nucleic bases by acrylonitrile and its metabolite cyanoethylene oxide have been used to corroborate the experimental hypothesis that the epoxide is the more potent alkylating agent, providing insight into the genotoxic properties of acrylonitrile. nih.gov

For deuterated analogues like this compound, such a synergistic approach is particularly valuable. Experimentally measured KIEs for degradation or other reactions can be compared with computationally predicted values to validate theoretical models of the transition state. nih.gov Discrepancies between theory and experiment can lead to refined mechanistic hypotheses. Furthermore, isotope labeling is a key technique in experimental spectroscopy; theoretical calculations of the vibrational spectra of different isotopologues can be crucial for assigning experimental spectra and understanding the effects of isotopic substitution on molecular structure and dynamics.

Research Applications of Acrylonitrile 2 D As an Isotopic Tracer

Investigation of Polymer Reaction Mechanisms and Dynamics

The use of Acrylonitrile-2-d has been instrumental in providing deeper insights into the mechanisms and dynamics of polymerization reactions involving acrylonitrile (B1666552). Polyacrylonitrile (B21495) and its copolymers are significant commercial polymers, and understanding the precise steps of their formation is crucial for controlling polymer properties.

In free-radical polymerization, the process involves initiation, propagation, and termination steps. vaia.comuomustansiriyah.edu.iq Isotopic labeling with this compound allows for the precise study of these stages. For instance, by analyzing the resulting polymer using techniques like ²H NMR spectroscopy, researchers can determine the fate of the deuterium (B1214612) atom and, by extension, the α-hydrogen during chain growth. dtic.mil This helps to clarify the kinetics and preferred pathways of monomer addition.

One area of investigation is chain transfer reactions, where the growing polymer chain terminates by abstracting an atom from another molecule, such as a solvent or a chain transfer agent. uomustansiriyah.edu.iq When this compound is polymerized in different solvents, the extent and nature of deuterium incorporation into the solvent or other species can reveal the significance of chain transfer events involving the α-hydrogen.

Studies have shown that acrylonitrile can be deuterated at the α-position through base-catalyzed exchange with deuterium oxide. cdnsciencepub.com While polymerization can sometimes be an unwanted side reaction during this synthesis, the resulting α-deuterated acrylonitrile is a valuable monomer for mechanistic studies. cdnsciencepub.com These labeled monomers can be used to synthesize deuterated polymers, whose molecular relaxation times and structural properties can be probed using variable temperature wide-line ²H NMR, providing information on the polymer's physical characteristics. dtic.mil

Table 1: Application of this compound in Polymerization Studies

| Research Area | Technique Used | Findings | Reference |

|---|---|---|---|

| Polymerization Mechanism | ²H NMR Spectroscopy | Elucidation of monomer addition pathways and chain propagation kinetics. | dtic.mil |

| Chain Transfer Reactions | Mass Spectrometry, NMR | Quantification of chain transfer events involving the α-hydrogen of the monomer. | uomustansiriyah.edu.iqresearchgate.net |

| Polymer Characterization | Wide-Line ²H NMR | Analysis of molecular relaxation times and dynamics of the resulting deuterated polymer. | dtic.mil |

Mechanistic Elucidation in Complex Organic and Organometallic Transformations

This compound is a key substrate for elucidating the mechanisms of complex organic and organometallic reactions. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, is a primary tool in these investigations. If the C-D bond at the α-position is broken or formed in the rate-determining step of a reaction, a significant KIE will be observed, providing strong evidence for the proposed mechanism.

In organometallic catalysis, reactions such as hydroformylation, hydrogenation, and cross-coupling often involve the activation and transformation of C-H bonds. msu.edu For example, in a catalytic cycle involving the oxidative addition of the α-C-H bond of acrylonitrile to a metal center, using this compound would result in a slower reaction rate compared to the non-deuterated counterpart. msu.edu This observation helps to confirm the involvement of this specific C-H bond in the crucial steps of the catalytic process.

The synthesis of other deuterated compounds can also be achieved using α-deuterated nitriles as starting materials. cdnsciencepub.com These labeled molecules are useful for studying a wide range of chemical transformations. For instance, the reduction of an α-deuterated nitrile to an amine or its hydrolysis to a carboxylic acid allows for the introduction of a deuterium label at a specific position, which can then be used to probe the mechanisms of subsequent reactions. cdnsciencepub.com The development of efficient methods for preparing α-deuterated compounds, such as the DABCO-catalyzed exchange with D₂O, has made these labeled substrates more accessible for mechanistic studies. dtic.mil

Table 2: Mechanistic Insights from this compound in Organic & Organometallic Chemistry

| Reaction Type | Mechanistic Question | Role of this compound | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Involvement of α-C-H bond activation | Measurement of Kinetic Isotope Effect (KIE) to probe the rate-determining step. | msu.edu |

| Oxidative Addition | Does the metal insert into the α-C-H bond? | Slower reaction rates with the deuterated substrate confirm bond breaking in the transition state. | msu.edursc.org |

| Alkyne Metathesis | Understanding catalyst-substrate interactions. | Tracking the deuterium label in products to map bond rearrangements. | mpg.de |

Environmental Process Tracing

The environmental fate of acrylonitrile is of significant concern due to its industrial importance and toxicity. who.intherts.ac.uk Acrylonitrile released into the environment is distributed primarily to the air and water. who.int this compound can be used as a tracer to study its transport, dispersion, and degradation processes under controlled laboratory or simulated environmental conditions.

When released into the atmosphere, acrylonitrile's main transport mechanism is by air, where it undergoes photochemical degradation, reacting with hydroxyl radicals. alberta.cadcceew.gov.au This reaction produces compounds like formaldehyde (B43269) and formyl cyanide. dcceew.gov.au By using this compound in simulated atmospheric chambers, researchers can track the deuterium label into the various degradation products. This provides a clear and unambiguous pathway for the degradation process, helping to validate and refine atmospheric chemistry models. The rates of these reactions can also be determined more accurately, contributing to better estimates of acrylonitrile's atmospheric half-life.

In aquatic systems, acrylonitrile is soluble in water and may volatilize or biodegrade. alberta.cadcceew.gov.au Using this compound in microcosm studies allows for the differentiation between biotic and abiotic degradation pathways. The appearance of deuterium in metabolic byproducts in the presence of microorganisms would confirm biodegradation, while its presence in different compounds in sterile control experiments would point to abiotic chemical degradation. This helps in assessing the persistence of acrylonitrile in different environmental compartments.

Table 3: Use of this compound in Environmental Tracing Studies

| Environmental Compartment | Process Studied | Information Gained | Reference |

|---|---|---|---|

| Atmosphere | Photochemical Degradation | Identification of degradation products and reaction pathways. | alberta.cadcceew.gov.au |

| Water | Biodegradation vs. Abiotic Degradation | Differentiating microbial metabolism from chemical breakdown. | alberta.cawho.int |

| Soil/Groundwater | Leaching and Transport | Quantifying movement through soil columns and potential for groundwater contamination. | herts.ac.ukdcceew.gov.au |

Metabolic Pathway Analysis in Chemical and Biochemical Systems (excluding clinical human data)

Isotopically labeled compounds are essential for studying metabolic pathways. This compound is an ideal tracer for investigating the biotransformation of acrylonitrile in various biological systems, such as in animal studies or in vitro cell cultures. The metabolism of acrylonitrile is known to proceed via two primary pathways: conjugation with glutathione (B108866) (GSH) and oxidation by cytochrome P450 enzymes. www.gov.ukeuropa.eu

The glutathione conjugation pathway is considered a major detoxification route. who.int It results in the formation of metabolites such as N-acetyl-S-(2-cyanoethyl)cysteine, which is excreted in the urine. www.gov.uk When animals are exposed to this compound, the deuterium label would be retained in this mercapturic acid metabolite. Tracking the labeled metabolite using mass spectrometry provides a quantitative measure of the flux through this specific pathway. nih.gov

The second major pathway involves oxidation by cytochrome P450, which forms the reactive epoxide intermediate, 2-cyanoethylene oxide. www.gov.uk This intermediate is central to the toxic and carcinogenic effects of acrylonitrile. It can be further metabolized through several routes, including conjugation with glutathione or hydrolysis, which can ultimately release cyanide. nih.gov Using this compound allows researchers to trace the fate of the carbon backbone of the molecule through these complex transformations. The distinct mass signature of the deuterium label helps to identify and quantify the various downstream metabolites, providing a clearer picture of the balance between detoxification and activation pathways. researchgate.net Such studies are crucial for understanding the mechanisms of acrylonitrile toxicity in different species and tissues.

Table 4: this compound in Metabolic Pathway Elucidation

| Metabolic Pathway | Key Intermediate/Product | Analytical Technique | Research Finding | Reference |

|---|---|---|---|---|

| Glutathione Conjugation | N-acetyl-S-(2-cyanoethyl)cysteine | LC-MS/MS | Quantifies the primary detoxification route by tracking the deuterated metabolite in urine. | www.gov.ukresearchgate.net |

| Cytochrome P450 Oxidation | 2-Cyanoethylene Oxide | GC-MS, LC-MS/MS | Traces the formation and subsequent reactions of the toxic epoxide intermediate. | www.gov.uknih.gov |